molecular formula C₂₄H₄₂O₆ B1141020 (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid CAS No. 120373-42-4

(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Cat. No.: B1141020
CAS No.: 120373-42-4
M. Wt: 426.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is a complex organic compound with a unique structure It features a cyclopentyl ring with multiple hydroxyl groups, a dioxolane ring, and a heptenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves several steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring with hydroxyl groups can be synthesized through a series of aldol condensation and reduction reactions.

    Synthesis of the Dioxolane Ring: The dioxolane ring is typically formed by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the Heptenoic Acid Chain: The heptenoic acid chain can be attached through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the cyclopentyl ring can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The double bond in the heptenoic acid chain can be reduced to form a saturated acid.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated heptanoic acid.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biology, this compound can be used to study the effects of hydroxylated cyclopentyl rings on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the dioxolane ring may form hydrogen bonds with active sites, while the heptenoic acid chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid: Unique due to its specific arrangement of functional groups.

    Cyclopentyl derivatives: Similar in having a cyclopentyl ring but differ in the attached functional groups.

    Dioxolane derivatives: Similar in having a dioxolane ring but differ in the attached alkyl chains.

Uniqueness

The uniqueness of this compound lies in its combination of a hydroxylated cyclopentyl ring, a dioxolane ring, and a heptenoic acid chain. This specific arrangement of functional groups provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O6/c1-2-3-4-7-10-14-24(29-16-17-30-24)15-13-20-19(21(25)18-22(20)26)11-8-5-6-9-12-23(27)28/h5,8,19-22,25-26H,2-4,6-7,9-18H2,1H3,(H,27,28)/b8-5-/t19?,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBASUHFDDBSQH-OLFUVCFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1(OCCO1)CCC2C(CC(C2CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1(OCCO1)CC[C@H]2[C@H](C[C@H](C2C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.